molecular formula C8H11ClN4OS B12937535 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 86627-44-3

2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12937535
CAS No.: 86627-44-3
M. Wt: 246.72 g/mol
InChI Key: QQHSCMQISUSANK-UHFFFAOYSA-N
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Description

2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro-substituted pyrimidine ring, a dimethylamino group, and a sulfanylacetamide moiety. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as chloroacetyl chloride and dimethylamine, under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine intermediate with a suitable thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide.

    Acetamide Formation: The final step involves the acylation of the sulfanyl group with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Agriculture: It is investigated for its potential as a pesticide or herbicide due to its activity against various pests and weeds.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]oxy}benzoic acid, methyl ester
  • 2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]thio}hexanoic acid

Uniqueness

2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to undergo specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

86627-44-3

Molecular Formula

C8H11ClN4OS

Molecular Weight

246.72 g/mol

IUPAC Name

2-[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C8H11ClN4OS/c1-13(2)7-3-5(9)11-8(12-7)15-4-6(10)14/h3H,4H2,1-2H3,(H2,10,14)

InChI Key

QQHSCMQISUSANK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC(=N1)SCC(=O)N)Cl

Origin of Product

United States

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